molecular formula C20H20ClN3O3S2 B12141825 N-(3-chloro-4-methoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12141825
M. Wt: 450.0 g/mol
InChI Key: SMBCHQIQXOUJNJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a thieno[2,3-d]pyrimidinyl moiety, and an acetamide linkage. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Thieno[2,3-d]pyrimidinyl Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidinyl ring.

    Introduction of the Chloro-Methoxyphenyl Group: This step may involve the chlorination and methoxylation of a phenyl ring, followed by coupling with the thieno[2,3-d]pyrimidinyl moiety.

    Formation of the Acetamide Linkage: This step involves the reaction of the intermediate compound with acetic anhydride or a similar reagent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidinyl moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, leading to the formation of alcohols or amines.

    Substitution: The chloro group in the phenyl ring may undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It may interact with specific biological targets, leading to therapeutic effects.

    Medicine: The compound may have potential as a therapeutic agent for the treatment of various diseases. Its unique structure may allow it to interact with specific molecular targets, leading to beneficial effects.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the specific target and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxyphenyl derivatives: These compounds share the chloro-methoxyphenyl group and may exhibit similar chemical properties.

    Thieno[2,3-d]pyrimidinyl derivatives: These compounds share the thieno[2,3-d]pyrimidinyl moiety and may exhibit similar biological activity.

    Acetamide derivatives: These compounds share the acetamide linkage and may exhibit similar chemical reactivity.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to the combination of its functional groups. The presence of the chloro-methoxyphenyl group, thieno[2,3-d]pyrimidinyl moiety, and acetamide linkage in a single molecule gives it distinct chemical and biological properties that may not be observed in similar compounds.

Properties

Molecular Formula

C20H20ClN3O3S2

Molecular Weight

450.0 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H20ClN3O3S2/c1-5-8-24-19(26)17-11(2)12(3)29-18(17)23-20(24)28-10-16(25)22-13-6-7-15(27-4)14(21)9-13/h5-7,9H,1,8,10H2,2-4H3,(H,22,25)

InChI Key

SMBCHQIQXOUJNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)CC=C)C

Origin of Product

United States

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